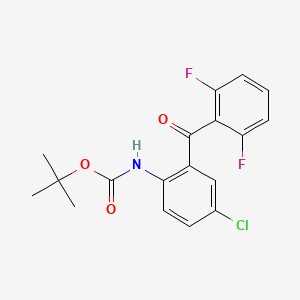![molecular formula C12H18O2 B12545371 3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione CAS No. 143659-21-6](/img/structure/B12545371.png)
3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione is a bicyclic diketone compound with the molecular formula C12H18O2. It is characterized by its unique structure, which includes two ketone groups positioned at the 2 and 5 positions of the bicyclo[2.2.2]octane framework. This compound is of interest in various fields of chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethylcyclohexane-1,4-dione with a suitable reagent to induce cyclization and form the bicyclic structure. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents and advanced catalytic systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
作用機序
The mechanism by which 3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diketone groups can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. The compound’s unique structure allows it to fit into specific binding pockets, modulating the function of target proteins and pathways .
類似化合物との比較
Similar Compounds
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione: This compound has a similar bicyclic structure but differs in the ring size and positioning of the ketone groups.
6,6-Dibromo-1,3,3-trimethylbicyclo[2.2.2]octane-2,5-dione: This derivative includes bromine atoms, which alter its reactivity and properties.
Uniqueness
3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione is unique due to its specific bicyclic framework and the positioning of the tetramethyl groups. These structural features confer distinct reactivity and stability, making it valuable for various applications in research and industry .
特性
CAS番号 |
143659-21-6 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
3,3,6,6-tetramethylbicyclo[2.2.2]octane-2,5-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2)7-5-6-8(9(11)13)12(3,4)10(7)14/h7-8H,5-6H2,1-4H3 |
InChIキー |
NFEDMLHYERGCHC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C1=O)C(C2=O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


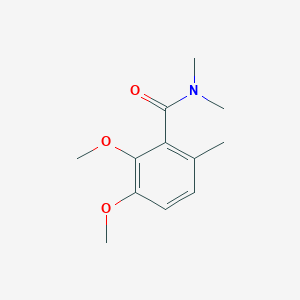

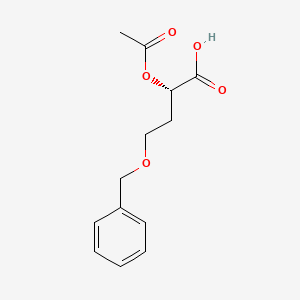
![4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B12545310.png)
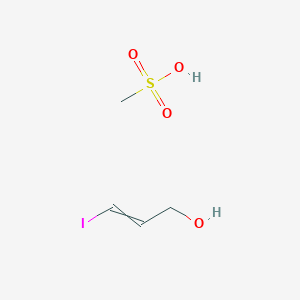
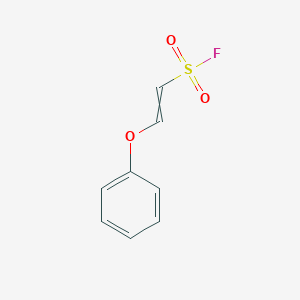


![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
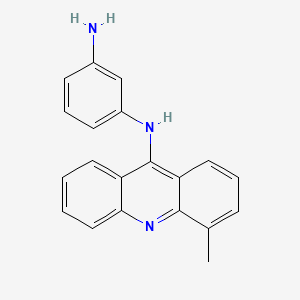
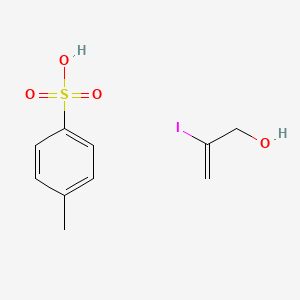
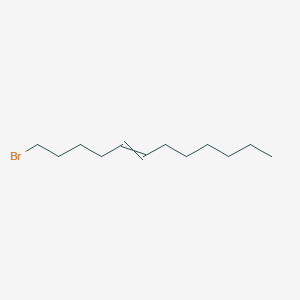
![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)
